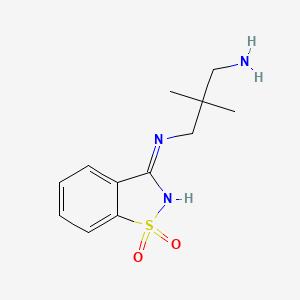
N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine
Vue d'ensemble
Description
N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical formula for N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is C12H17N3O2S . Its structure features a benzisothiazole moiety attached to a dimethylpropane diamine backbone. The presence of the dioxido group enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds derived from benzisothiazolone exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzisothiazolone derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Benzisothiazolone derivatives are also noted for their antioxidant properties. The dioxido group contributes to the ability of these compounds to scavenge free radicals, which can protect cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focus of research, highlighting its potential as a therapeutic agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Benzisothiazolone : Initial synthesis often starts with the preparation of the benzisothiazolone core.
- Introduction of Dioxido Group : This step may involve oxidation reactions that introduce the dioxido functionality.
- Amine Coupling : Finally, the dimethylpropane diamine moiety is coupled to form the final product.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Study on Antimicrobial Efficacy
In a study published in Journal of Applied Microbiology, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Research on Antioxidant Properties
A research article in Free Radical Biology and Medicine highlighted the antioxidant capacity of benzisothiazolone derivatives. The study utilized various assays to demonstrate that this compound effectively reduced oxidative stress markers in vitro.
Propriétés
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,7-13)8-14-11-9-5-3-4-6-10(9)18(16,17)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBIUGYTSUWBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN=C1C2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















